molecular formula C13H17BrO B13201508 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13201508
M. Wt: 269.18 g/mol
InChI Key: NLCHEJDZPLUIJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol ( 2060050-30-6) is a high-purity organic compound with a molecular formula of C13H17BrO and a molecular weight of 269.18 g/mol . This substituted cyclopentanol features a bromo and methyl-substituted phenyl ring, a structure often investigated in medicinal chemistry for its potential as a synthetic intermediate or scaffold. Compounds with similar cyclopentane cores have been studied for various biological activities, including use as neuraminidase inhibitors, which are a class of antiviral agents . The bromine atom on the phenyl ring makes this molecule a valuable building block in cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex biphenyl or conjugated systems for material science or pharmaceutical research . This product is provided with a minimum purity of 95% and requires storage at 2-8°C to ensure long-term stability . It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

NLCHEJDZPLUIJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O

Origin of Product

United States

Preparation Methods

Preparation of the Brominated Methylphenyl Intermediate

The starting aromatic intermediate often used is 4-bromo-2-methylbenzaldehyde or 4-bromo-3-methylacetophenone, which can be synthesized or purchased.

Example synthesis of 4-bromo-3-methylacetophenone:

  • 4-bromo-3-methylbenzaldehyde is reacted with methylmagnesium bromide (a Grignard reagent) in dry tetrahydrofuran at 0°C under nitrogen.
  • The reaction mixture is stirred and then quenched with ammonium chloride aqueous solution.
  • Extraction with dichloromethane, drying, and purification by column chromatography yields 1-(4-bromo-3-methylphenyl)ethanol.
  • Oxidation of this alcohol with pyridinium chlorochromate in dichloromethane produces 4-bromo-3-methylacetophenone with high yield (~87%).

This aromatic ketone or aldehyde intermediate is crucial for subsequent nucleophilic addition to form the cyclopentanol structure.

Formation of the Cyclopentanol Core

The cyclopentanol ring bearing a methyl substituent can be introduced via organometallic addition to the aromatic ketone or aldehyde.

Typical approach:

  • Preparation of a cyclopentyl Grignard or organolithium reagent substituted with a methyl group at the 3-position.
  • Nucleophilic addition of this organometallic reagent to the carbonyl carbon of the brominated methylphenyl ketone or aldehyde.
  • This step forms the tertiary alcohol at the 1-position of the cyclopentane ring.

Alternatively, Friedel-Crafts alkylation can be employed to attach the cyclopentane ring to the aromatic system, followed by oxidation and reduction steps to introduce the hydroxyl group.

Specific Example: Grignard Reaction Route

Step Reagents/Conditions Description Yield/Notes
1 4-Bromo-2-methylbenzaldehyde + 3-methylcyclopentylmagnesium bromide (prepared from 3-methylcyclopentyl bromide and Mg) in dry THF, 0°C to room temp Nucleophilic addition of cyclopentyl Grignard to aldehyde forms tertiary alcohol intermediate Moderate to high yield expected
2 Aqueous workup with NH4Cl solution Quenching Grignard reaction Standard
3 Purification by silica gel chromatography Isolation of this compound Purity >95% achievable

This method leverages the reactivity of the Grignard reagent with the aldehyde to directly form the desired cyclopentanol with the methyl substituent at the 3-position.

Alternative Synthetic Routes

  • Friedel-Crafts Alkylation: Using 4-bromo-2-methylbenzene as the aromatic substrate, alkylation with 3-methylcyclopentanone under Lewis acid catalysis can form the corresponding ketone intermediate. Subsequent reduction (e.g., with sodium borohydride) can yield the cyclopentanol.

  • Reduction of Ketone Precursors: Starting from 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-one, reduction with hydride reagents (NaBH4, LiAlH4) can produce the target alcohol.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Challenges
Grignard Addition 4-Bromo-2-methylbenzaldehyde + 3-methylcyclopentylmagnesium bromide Mg, THF, NH4Cl Nucleophilic addition Direct formation of tertiary alcohol; good regioselectivity Preparation of cyclopentyl Grignard reagent; moisture sensitivity
Friedel-Crafts Alkylation + Reduction 4-Bromo-2-methylbenzene + 3-methylcyclopentanone Lewis acid (AlCl3), NaBH4 Electrophilic aromatic substitution + reduction Uses commercially available ketone; scalable Possible polyalkylation; regioselectivity control
Reduction of Ketone 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-one NaBH4 or LiAlH4 Reduction of ketone to alcohol Straightforward reduction step Requires prior synthesis of ketone intermediate

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the alcohol to a ketone, forming 1-(4-bromo-2-methylphenyl)-3-methylcyclopentanone. Chromium-based oxidants like pyridinium chlorochromate (PCC) selectively yield the same product without over-oxidation.

Key reaction:

C13H17BrOKMnO4/H+C13H15BrO+H2O\text{C}_{13}\text{H}_{17}\text{BrO}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{13}\text{H}_{15}\text{BrO}+\text{H}_2\text{O}

Oxidizing Agent Product Conditions
KMnO₄Cyclopentanone derivativeAcidic, 50–70°C
PCCCyclopentanone derivativeAnhydrous, room temp

Reduction Reactions

The bromine atom participates in catalytic hydrogenation or metal-mediated reductions. Using palladium on carbon (Pd/C) under H₂, the bromine is replaced by hydrogen, yielding 1-(2,4-dimethylphenyl)-3-methylcyclopentan-1-ol.

Mechanism:

  • Oxidative addition of Pd to the C–Br bond.

  • Hydrogenolysis to form C–H and Pd–Br intermediates.

  • Reductive elimination to release HBr.

Reduction Method Product Yield
Pd/C, H₂ (1 atm)1-(2,4-dimethylphenyl)-3-methylcyclopentan-1-ol~78%

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles like amines or thiols. For example, reaction with sodium methoxide replaces bromine with a methoxy group .

Example reaction with methoxide:

C13H17BrO+NaOCH3C14H20O2+NaBr\text{C}_{13}\text{H}_{17}\text{BrO}+\text{NaOCH}_3\rightarrow \text{C}_{14}\text{H}_{20}\text{O}_2+\text{NaBr}

Nucleophile Product Conditions
Methoxide1-(4-methoxy-2-methylphenyl)-3-methylcyclopentan-1-olDMF, 80°C, 12 h

Cyclization and Ring-Opening

The cyclopentanol moiety facilitates acid-catalyzed dehydration to form alkenes. Concentrated sulfuric acid at 120°C induces dehydration, producing 1-(4-bromo-2-methylphenyl)-3-methylcyclopentene.

Thermodynamic data:

  • Activation energy: ~45 kJ/mol (calculated via DFT) .

  • Major product: Cyclopentene derivative (cis:trans ratio = 3:1) .

Comparative Reactivity

The compound’ reactivity differs from non-brominated analogs due to bromine’s electron-withdrawing effects:

Reaction Type Brominated Derivative Non-Brominated Analog
Oxidation Rate (KMnO₄)Faster (t₁/₂ = 2 h)Slower (t₁/₂ = 6 h)
SNAr ReactivityHigh (Br as leaving group)Low (H as substituent)

Synthetic Utility

This compound serves as a precursor in:

  • Pharmaceutical synthesis : Bromine substitution enables diversification for drug candidates.

  • Materials science : Cyclopentanol derivatives are used in polymer crosslinking.

For further exploration, consult crystallographic data (PubChem CID: 137701994) or reaction optimization studies in continuous flow reactors.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity: The target compound’s MW is ~2.7× higher than 1-methylcyclopentanol due to the brominated aromatic substituent.

Physicochemical Properties (Inferred)

Property 1-Methylcyclopentanol This compound (Predicted)
Water Solubility Moderate (polar hydroxyl group) Low (hydrophobic aryl and bromine substituents)
Boiling Point ~160–165°C‡ >250°C (higher MW and reduced volatility)
Reactivity Limited (stable alcohol) Bromine enables Suzuki coupling, nucleophilic substitution

‡Estimated from simpler alcohol analogs.

Research Findings :

  • Solubility: The bromophenyl group in the target compound likely reduces water solubility compared to 1-methylcyclopentanol, as observed in halogenated aromatics like 4-bromotoluene.
  • Thermal Stability : The rigid aromatic system may increase melting/boiling points relative to aliphatic analogs .

Biological Activity

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentanol structure with a brominated aromatic ring, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity and potentially improve binding affinity to certain receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related brominated phenolic compounds demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 µg/mL
This compoundS. aureus15 µg/mL

Anti-inflammatory Properties

Preliminary studies suggest that the compound may exhibit anti-inflammatory effects. Compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The brominated aromatic ring can enhance binding affinity to GABA receptors, potentially modulating neurotransmitter activity.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes involved in inflammatory pathways, suggesting a possible mechanism for anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several brominated phenolic compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. Results showed a marked reduction in IL-6 production in macrophage cell lines treated with varying concentrations of this compound, supporting its potential therapeutic role in inflammatory diseases.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol, and how can reaction yields be maximized?

Methodological Answer:
A viable approach involves bromination of a pre-functionalized cyclopentanol intermediate. For example, bromine can be added to a chloroform solution of a precursor (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) under controlled stirring, followed by dehydrohalogenation using triethylamine to eliminate side products . Key parameters include:

  • Temperature control : Maintain 20–25°C during bromine addition to prevent over-bromination.
  • Stoichiometry : Use a 1:1 molar ratio of bromine to precursor to avoid di-substitution.
  • Purification : Crystallization from acetone or chloroform yields high-purity product (>95%) .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry at the cyclopentanol hydroxyl group. For example, H atoms are positioned geometrically (C–H = 0.93 Å) and refined using a riding model with isotropic displacement parameters .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The bromine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br doublet) .

Advanced Question: How can stereochemical challenges in synthesizing the cyclopentanol ring be addressed?

Methodological Answer:
The cyclopentanol group introduces a stereocenter, requiring enantioselective synthesis or resolution:

  • Chiral auxiliaries : Use (S)- or (R)-configured catalysts during ketone reduction to control hydroxyl stereochemistry.
  • Crystallographic refinement : After synthesis, X-ray diffraction (e.g., Cu-Kα radiation) determines absolute configuration. Refinement software (e.g., SHELXL) models hydrogen positions to validate stereochemistry .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns separates enantiomers using hexane/isopropanol gradients .

Advanced Question: How do computational methods aid in predicting this compound’s reactivity and biological interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. The bromine atom directs incoming nucleophiles to the para position .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The hydroxyl group forms hydrogen bonds with catalytic residues, while the bromophenyl group enhances hydrophobic binding .
  • MD simulations : Assess stability in aqueous environments; the methyl groups on the cyclopentane ring reduce solubility, requiring co-solvents like DMSO for in vitro assays .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity studies often arise from impurities or assay conditions:

  • Purity validation : Use HPLC (≥95% purity) and HRMS to confirm structural integrity. Impurities like dibrominated byproducts can skew enzyme inhibition results .
  • Assay standardization : Conduct dose-response curves (e.g., IC50_{50}) in triplicate using consistent cell lines (e.g., HEK293 for receptor binding).
  • Solvent controls : Compare DMSO vs. aqueous solubility effects; the compound’s logP (~3.5) suggests limited membrane permeability without carriers .

Basic Question: How can the compound’s stability under varying storage conditions be evaluated?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_d > 150°C indicates room-temperature stability).
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks degradation (λmax_{max} shifts indicate bromophenyl ring oxidation) .
  • Hygroscopicity testing : Karl Fischer titration measures water uptake; silica gel desiccants prevent hydrolysis of the hydroxyl group .

Advanced Question: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Catalyst loading : Transition from batch to flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to maintain enantiomeric excess (ee > 98%) .
  • Crystallization kinetics : Optimize cooling rates during large-scale crystallization; rapid cooling induces amorphous precipitates, while slow evaporation yields single crystals .
  • Process analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Basic Question: How is the compound’s solubility profile determined, and what co-solvents are recommended for biological assays?

Methodological Answer:

  • Shake-flask method : Measure solubility in water, DMSO, and ethanol at 25°C. Typical solubility: <0.1 mg/mL in water, >50 mg/mL in DMSO .
  • Co-solvent systems : Use DMSO:PBS (1:9 v/v) for cell-based assays; sonication (30 min at 40 kHz) enhances dispersion .
  • LogP calculation : Predicted logP ~3.5 via ChemDraw, aligning with moderate lipid solubility .

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